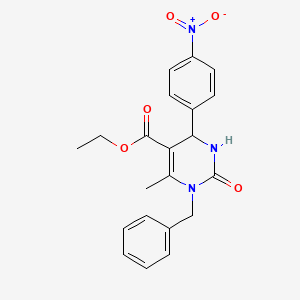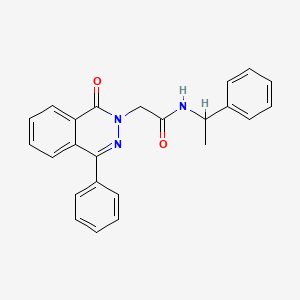![molecular formula C13H23NO3S B4048362 N-[(4-甲基环己基)羰基]蛋氨酸](/img/structure/B4048362.png)
N-[(4-甲基环己基)羰基]蛋氨酸
描述
N-[(4-methylcyclohexyl)carbonyl]methionine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of methionine, an essential amino acid, and features a 4-methylcyclohexyl group attached to the carbonyl carbon.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]methionine typically involves the reaction of methionine with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-[(4-methylcyclohexyl)carbonyl]methionine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The 4-methylcyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]methionine is not fully understood. it is believed to interact with specific enzymes and receptors in the body, potentially inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition may reduce inflammation and pain in various tissues.
相似化合物的比较
Similar Compounds
N-[(4-Hexylcyclohexyl)carbonyl]-L-methionine: Similar structure but with a hexyl group instead of a methyl group.
N-[(4-methylcyclohexyl)carbonyl]glycine: Similar structure but with glycine instead of methionine.
Methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate: A derivative with additional valyl and methyl groups.
Uniqueness
N-[(4-methylcyclohexyl)carbonyl]methionine is unique due to its specific combination of the 4-methylcyclohexyl group and methionine, which may confer distinct biochemical properties and potential therapeutic applications.
属性
IUPAC Name |
2-[(4-methylcyclohexanecarbonyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-9-3-5-10(6-4-9)12(15)14-11(13(16)17)7-8-18-2/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWLZJZGOOUBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4048284.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4048287.png)
![3-methyl-5-[(2-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4048295.png)
![N-[2-(3-pyridinyloxy)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4048305.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4048311.png)
![3-METHYL-4-[(4-METHYLPHENYL)METHYL]-1-(PYRIMIDIN-2-YL)PYRROLIDINE-2,5-DIONE](/img/structure/B4048312.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4048321.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4048344.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4048360.png)


![4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B4048381.png)
![5-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4048403.png)
